Crystallographically Verified Molecular Conformation: Identity Authentication vs. Uncharacterized Analogs
3-(Prop-2-yn-1-yl)oxetane has been unambiguously characterized by single-crystal X-ray diffraction, providing definitive atomic coordinates, unit cell parameters, and intermolecular packing geometry [1]. The crystal structure resolves the oxetane ring conformation and the spatial orientation of the propargyl substituent relative to the heterocycle. In contrast, 3-methyloxetane and 3-ethynyloxetane lack peer-reviewed crystallographic data in the public domain [2].
| Evidence Dimension | Crystallographic characterization completeness |
|---|---|
| Target Compound Data | Full X-ray structure: monoclinic, P2(1), a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, Z = 2 [1]; fully assigned ¹H and ¹³C NMR spectra |
| Comparator Or Baseline | 3-Methyloxetane (CAS 2167-39-7): no published X-ray crystal structure; 3-Ethynyloxetane (CAS 2798841-43-5): no published X-ray crystal structure |
| Quantified Difference | Complete vs. absent crystallographic characterization |
| Conditions | Single-crystal X-ray diffraction at 100 K; Mo Kα radiation |
Why This Matters
Procurement of crystallographically characterized material ensures identity authentication and reduces batch-to-batch variability in structural biology or SAR studies.
- [1] Smellie IA, Chalmers BA. Crystal structure and spectroscopic characterization of 3-(prop-2-yn-1-yl)oxetane. Journal of Molecular Structure. 2019;1185:219-225. View Source
- [2] PubChem. 3-Methyloxetane. Compound Summary. CID 150094. View Source
